Cas no 68158-36-1 (4(1H)-Quinolinone, 3-bromo-)

Technical Introduction: 3-Bromo-4(1H)-Quinolinone 3-Bromo-4(1H)-quinolinone is a brominated heterocyclic compound with a molecular formula of C₉H₆BrNO. This derivative of quinolinone is valued for its utility as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The bromine substituent at the 3-position enhances reactivity, enabling selective functionalization for the construction of complex molecular frameworks. Its stable crystalline form ensures ease of handling and storage. The compound’s structural features make it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations critical to medicinal chemistry. High purity grades are available to meet rigorous research and industrial application standards.
4(1H)-Quinolinone, 3-bromo- structure
4(1H)-Quinolinone, 3-bromo- structure
商品名:4(1H)-Quinolinone, 3-bromo-
CAS番号:68158-36-1
MF:C9H6NOBr
メガワット:224.054
CID:4141908
PubChem ID:614067

4(1H)-Quinolinone, 3-bromo- 化学的及び物理的性質

名前と識別子

    • 4(1H)-Quinolinone, 3-bromo-
    • Z1269167050
    • SB21336
    • EN300-213833
    • AC-907/25004862
    • 3-bromoquinolin-4(1H)-one
    • 3-Bromo-4-hydroxyquinoline, AldrichCPR
    • 3-Bromo-4-quinolinol #
    • AKOS002329430
    • DTXSID00346697
    • AKOS023556017
    • AB3214
    • MFCD00234483
    • 3-bromo-1H-quinolin-4-one
    • DTXCID30297769
    • 3-Bromo-4-hydroxyquinoline
    • AS-44695
    • SCHEMBL20258216
    • DB-410802
    • 68158-36-1
    • CS-0051431
    • 804-050-1
    • SCHEMBL1239223
    • AF-753/00295028
    • 3-Bromo-4(1H)-quinolinone
    • SY042501
    • 64965-47-5
    • 3-bromoquinolin-4-ol
    • DB-073558
    • PCA96547
    • インチ: InChI=1S/C9H6BrNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12)
    • InChIKey: NOJARSKUXYDSJA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 222.96328Da
  • どういたいしつりょう: 222.96328Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 29.1Ų

4(1H)-Quinolinone, 3-bromo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM227082-1g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
1g
$204 2021-08-04
Chemenu
CM227082-10g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
10g
$405 2021-08-04
Alichem
A189008415-10g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
10g
$528.23 2023-09-01
Alichem
A189008415-100g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
100g
$2070.30 2023-09-01
Chemenu
CM227082-25g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
25g
$727 2023-01-02
Chemenu
CM227082-10g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
10g
$405 2023-01-02
Chemenu
CM227082-5g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
5g
$311 2021-08-04
Chemenu
CM227082-1g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
1g
$204 2023-01-02
Chemenu
CM227082-25g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
25g
$727 2021-08-04
Chemenu
CM227082-5g
3-Bromoquinolin-4(1H)-one
68158-36-1 97%
5g
$311 2023-01-02

4(1H)-Quinolinone, 3-bromo- 関連文献

4(1H)-Quinolinone, 3-bromo-に関する追加情報

4(1H)-Quinolinone, 3-bromo-

4(1H)-Quinolinone, 3-bromo- is a heterocyclic compound with the CAS registry number 68158-36-1. This compound belongs to the quinolinone family, which is a class of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridone ring. The presence of the bromine atom at the 3-position introduces unique chemical properties and reactivity, making it an interesting molecule for various applications in organic synthesis and materials science.

The structure of 4(1H)-Quinolinone, 3-bromo- can be described as follows: the quinolinone core consists of a benzene ring fused to a pyridone moiety. The numbering of the atoms starts from the nitrogen atom in the pyridone ring as position 1. The bromine atom is attached at position 3 of the benzene ring, while the ketone group is located at position 4. This specific substitution pattern imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity in various chemical reactions.

Recent studies have highlighted the potential of 4(1H)-Quinolinone, 3-bromo- as a building block in the synthesis of bioactive compounds. For instance, researchers have explored its use in constructing complex heterocyclic frameworks with applications in drug discovery. The bromine atom at position 3 serves as an excellent leaving group, enabling nucleophilic substitution reactions that can be exploited to introduce diverse functional groups into the molecule.

In addition to its role in organic synthesis, 4(1H)-Quinolinone, 3-bromo- has shown promise in materials science. Its aromaticity and conjugated system make it a candidate for applications in optoelectronic materials. Recent advancements in this field have demonstrated that derivatives of quinolinones can exhibit desirable electronic properties, such as high electron mobility and photoluminescence, which are essential for devices like organic light-emitting diodes (OLEDs) and solar cells.

The synthesis of 4(1H)-Quinolinone, 3-bromo- typically involves multi-step processes that require careful control over reaction conditions. One common approach involves the bromination of quinolinone derivatives using bromine or other brominating agents under specific conditions. The regioselectivity of the bromination step is critical to obtaining the desired product with high purity and yield.

From an environmental standpoint, understanding the fate and transport of 4(1H)-Quinolinone, 3-bromo- in various media is essential for assessing its potential impact on ecosystems. Recent studies have focused on evaluating its biodegradation pathways and toxicity profiles. These investigations are crucial for ensuring safe handling and disposal practices during its production and use.

In conclusion, 4(1H)-Quinolinone, 3-bromo- (CAS No. 68158-36-1) is a versatile compound with significant potential in multiple fields due to its unique chemical properties and reactivity. Ongoing research continues to uncover new applications and improve synthetic methodologies for this compound, underscoring its importance in contemporary chemical research.

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